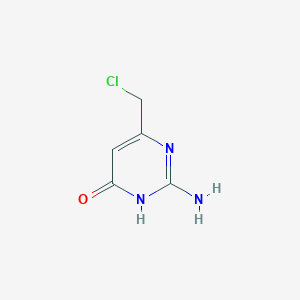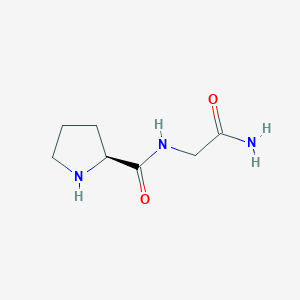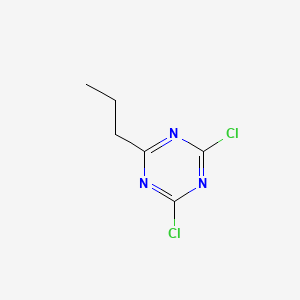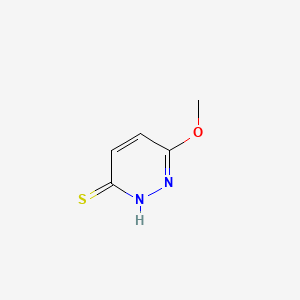
6-methoxy-3-pyridazinyl hydrosulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methoxy-3-pyridazinyl hydrosulfide: is an organic compound with the molecular formula C5H6N2OS . It is a heterocyclic compound containing a pyridazine ring substituted with a methoxy group at the 6-position and a thiol group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-3-pyridazinyl hydrosulfide typically involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This reaction is highly regioselective and offers good functional group compatibility, broad substrate scope, and simple, metal-free, and neutral reaction conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-methoxy-3-pyridazinyl hydrosulfide can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted pyridazine derivatives.
Scientific Research Applications
Chemistry: 6-methoxy-3-pyridazinyl hydrosulfide is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its thiol group can interact with the active sites of enzymes, making it a valuable tool in enzymology studies .
Medicine: Its ability to modulate enzyme activity makes it a candidate for drug development targeting various diseases .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes .
Mechanism of Action
The mechanism of action of 6-methoxy-3-pyridazinyl hydrosulfide involves its interaction with molecular targets, primarily enzymes. The thiol group can form covalent bonds with the active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, making the compound useful in studying enzyme function and developing enzyme inhibitors .
Comparison with Similar Compounds
- 3-Methoxy-6-pyridazinethiol
- 6-Methoxy-3-pyridinecarboxaldehyde
- 6-Methoxy-3-pyridazinecarboxylic acid
Comparison: 6-methoxy-3-pyridazinyl hydrosulfide is unique due to the presence of both a methoxy group and a thiol group on the pyridazine ring. This combination of functional groups provides distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C5H6N2OS |
|---|---|
Molecular Weight |
142.18 g/mol |
IUPAC Name |
3-methoxy-1H-pyridazine-6-thione |
InChI |
InChI=1S/C5H6N2OS/c1-8-4-2-3-5(9)7-6-4/h2-3H,1H3,(H,7,9) |
InChI Key |
NWUYAYVDHURYQU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NNC(=S)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


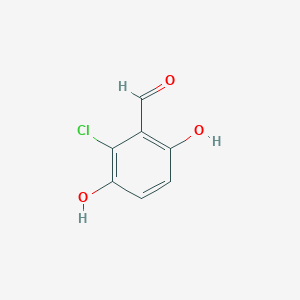
![4,6,6-Trimethyl-3-[2,6,6-trimethyl-3-(2,6,6-trimethyl-3-bicyclo[3.1.1]hept-1-enyl)-3-bicyclo[3.1.1]hept-1-enyl]bicyclo[3.1.1]hept-4-en-2-ol](/img/structure/B8781208.png)
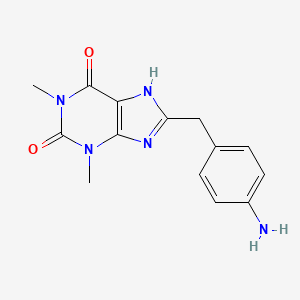

![5-Bromo-1-trityl-1H-benzo[D][1,2,3]triazole](/img/structure/B8781234.png)
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2,9-dimethyl](/img/structure/B8781242.png)

